molecular formula C9H11N5O2 B3036863 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone CAS No. 400083-55-8

1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone

Cat. No.: B3036863
CAS No.: 400083-55-8
M. Wt: 221.22 g/mol
InChI Key: VUHNOUQHRSROFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone is a synthetic organic compound that features an isoxazole ring, a triazole ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Triazole Ring: This step might involve a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The isoxazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole and triazole rings.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone would depend on its specific biological target. Generally, compounds with isoxazole and triazole rings can interact with enzymes or receptors, modulating their activity. The amino group might also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone: Lacks the amino group.

    1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,3-triazol-1-yl)-1-propanone: Contains a different triazole ring.

Uniqueness

1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone is unique due to the presence of both the isoxazole and triazole rings along with an amino group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-amino-1,2-oxazol-4-yl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-9(2,14-5-11-4-12-14)7(15)6-3-13-16-8(6)10/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHNOUQHRSROFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=C(ON=C1)N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Reactant of Route 2
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Reactant of Route 3
Reactant of Route 3
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Reactant of Route 4
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Reactant of Route 5
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Reactant of Route 6
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.